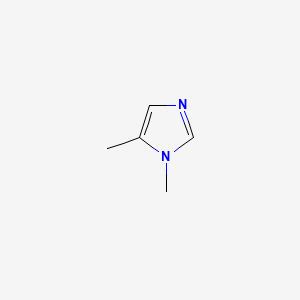

1,5-Dimethylimidazole

Descripción general

Descripción

1,5-Dimethylimidazole is a chemical compound with the molecular formula C5H8N2 . It is also known as 1H-Imidazole, 1,5-dimethyl- . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .

Synthesis Analysis

The synthesis of imidazoles, including this compound, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the regiocontrolled synthesis of substituted imidazoles .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed and is available for viewing . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Aplicaciones Científicas De Investigación

Molecular Interaction Studies

1,5-Dimethylimidazole (DMI) is involved in molecular interaction studies. For example, the molecular interaction between 1,2-dimethylimidazole (a close relative of this compound) and 3,5-dinitrobenzoic acid was investigated. This study used various techniques such as X-ray crystallography and UV-visible spectrophotometry, providing insights into the stability of charge transfer complexes in solvents (Miyan, Ahmad, & Zulkarnain, 2017).

Polymer and Resin Research

This compound plays a role in enhancing the properties of polymers and resins. For instance, the addition of tertiary amines like 1,2-dimethylimidazole to UV-curable epoxide resins influenced their thermal properties and adhesion strengths, indicating potential applications in advanced opto-electronic fields (Chiang & Hsieh, 2008).

Applications in Organic Synthesis

In organic synthesis, derivatives of this compound, such as 2,3-Dimethylimidazole-1-sulfonyl azide, are used to react with other organic compounds to create novel molecules. This demonstrates the versatility of imidazole derivatives in synthetic chemistry (Shen et al., 2015).

Drug Development and Anticancer Research

Although not directly related to this compound, its analogs like 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their potential anticancer activity, indicating the broad scope of imidazole derivatives in medicinal chemistry (Terzioğlu & Gürsoy, 2003).

Material Science and Ionic Liquids

Imidazole derivatives are used in material science, particularly in the synthesis of ionic liquids. For instance, 1,3-dimethylimidazolium chloride has been studied for its structure using neutron diffraction, highlighting the importance of imidazole derivatives in understanding ionic liquids' properties (Hardacre et al., 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

1,5-Dimethyl-1H-imidazole, also known as 1,5-Dimethylimidazole, is a heterocyclic compound that interacts with several targets. It has been found to inhibit nitric oxide synthase, which plays a significant role in inflammation and neurodegenerative diseases . It also targets the respiratory system .

Mode of Action

The compound interacts with its targets through various mechanisms. For instance, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450

Biochemical Pathways

1,5-Dimethyl-1H-imidazole is involved in several biochemical pathways. It is a key component in the synthesis of functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

It is known that the compound can cause burns of eyes, skin, and mucous membranes . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Propiedades

IUPAC Name |

1,5-dimethylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-6-4-7(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNBJNDMPLEUDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146497 | |

| Record name | 1,5-Dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-93-5 | |

| Record name | 1,5-Dimethylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10447-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIMETHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR911G5X4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1,5-Dimethylimidazole influence its chemical reactivity?

A2: The presence of two methyl groups at positions 1 and 5 of the imidazole ring significantly impacts the compound's reactivity. [] For instance, in the context of N-alkylation reactions, this compound demonstrates regioselectivity. When reacted with methanol in the presence of Y-zeolites, it predominantly forms this compound. [] This regioselectivity is attributed to the specific catalytic activity of the Y-zeolite and the steric effects introduced by the methyl groups on the imidazole ring. []

Q2: Are there any studies exploring the catalytic properties of polymers containing this compound units?

A3: Yes, research has explored the esterolytic activity of polymers containing N-alkylimidazoles, including derivatives of this compound. [] Poly(1-alkyl-5-vinylimidazoles), synthesized from monomers like 1-methyl-5-vinylimidazole, demonstrated significant rate enhancements in the hydrolysis of 3-nitro-4-acyloxybenzoic acids compared to this compound. [] This enhanced activity is attributed to hydrophobic interactions between the polymeric catalyst and the substrate. []

Q3: Is there any spectroscopic data available that characterizes this compound?

A4: While the provided abstracts don't delve into detailed spectroscopic characterization, they do mention the use of various techniques to study this compound and its derivatives. [, , ] Researchers have employed techniques such as X-ray crystallography to determine bond lengths and angles within this compound-containing complexes. [] Furthermore, studies investigating the non-covalent interactions of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives highlight the use of spectroscopic methods to analyze these interactions. []

Q4: Have there been any computational studies investigating this compound or its derivatives?

A5: Yes, computational chemistry has been employed to study this compound derivatives. [, ] For instance, Density Functional Theory (DFT) calculations have been used to investigate the temperature-dependent polymorphism of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide. [] These calculations provided insights into the intermolecular interactions within the crystal state of this compound. [] Additionally, DFT studies have explored the role of catalysts in reactions involving propargyl cyanamides and thiol or alcohol, potentially involving intermediates or derivatives related to this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one](/img/structure/B3025194.png)

![4-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B3025211.png)

![5-[(Diethylamino)methyl]quinolin-8-ol](/img/structure/B3025213.png)

![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)